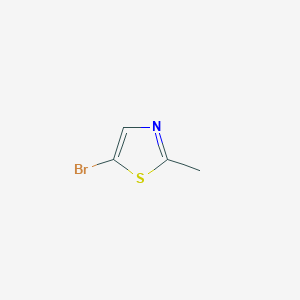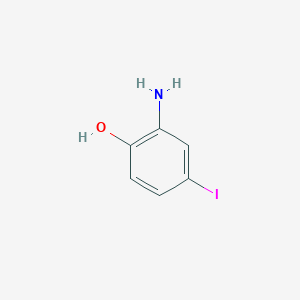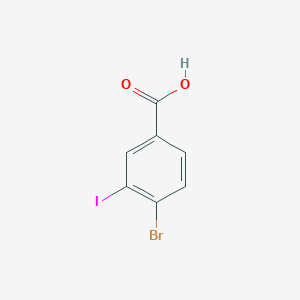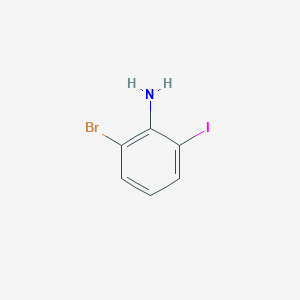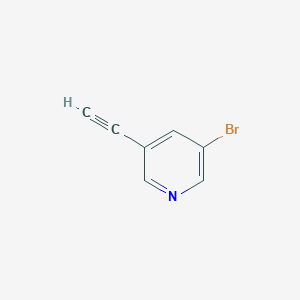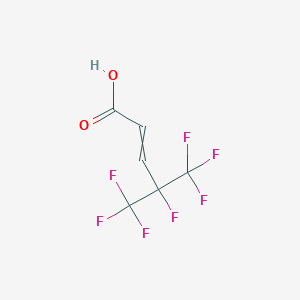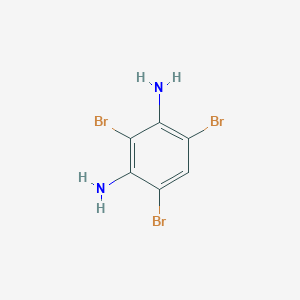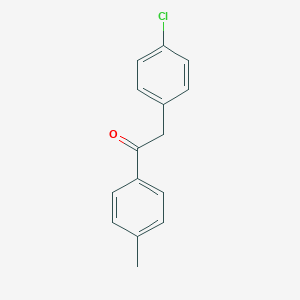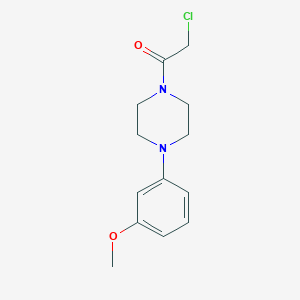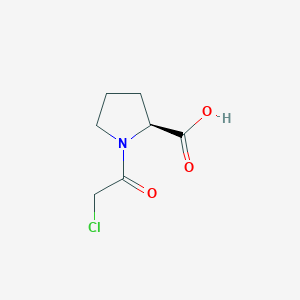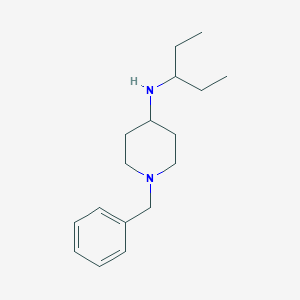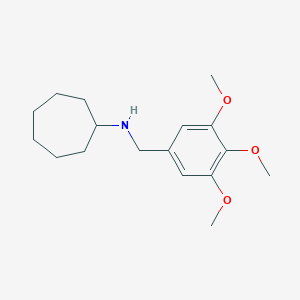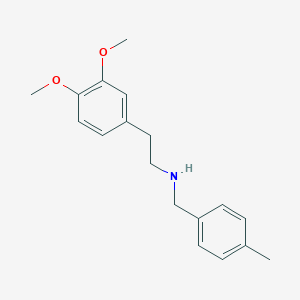![molecular formula C19H21ClN2O2S B079594 [8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate CAS No. 14734-77-1](/img/structure/B79594.png)
[8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate, also known as Promazine, is a phenothiazine derivative that belongs to the class of antipsychotic drugs. It was first synthesized in the 1950s and has since been used in the treatment of various psychiatric disorders, including schizophrenia and bipolar disorder.
Mécanisme D'action
The exact mechanism of action of [8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate is not fully understood, but it is believed to work by blocking dopamine receptors in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood and behavior. By blocking dopamine receptors, [8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate reduces the activity of dopamine in the brain, which can help to alleviate the symptoms of schizophrenia and other psychiatric disorders.
Effets Biochimiques Et Physiologiques
[8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate has a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including serotonin and norepinephrine. It also has anticholinergic properties, which can cause dry mouth, blurred vision, and constipation. In addition, [8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate can cause sedation and drowsiness, which can be beneficial in the treatment of anxiety and insomnia.
Avantages Et Limitations Des Expériences En Laboratoire
[8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other antipsychotic drugs. It also has a well-established safety profile, with few serious side effects reported. However, [8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate can be difficult to work with due to its low solubility in water and other solvents. In addition, it can cause significant sedation and drowsiness, which can affect the results of behavioral experiments.
Orientations Futures
There are a number of future directions for the study of [8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate. One area of research is the development of new formulations of the drug that are more soluble and easier to work with in lab experiments. Another area of research is the investigation of [8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate's potential use in the treatment of other psychiatric disorders, such as post-traumatic stress disorder and obsessive-compulsive disorder. Additionally, there is ongoing research into the mechanism of action of [8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate, with the goal of developing new and more effective antipsychotic drugs.
Méthodes De Synthèse
The synthesis of [8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate involves the reaction of 8-chloro-10H-phenothiazine with 3-(dimethylamino)propyl chloride in the presence of a base, followed by acetylation with acetic anhydride. The final product is obtained as a white crystalline powder with a melting point of 152-154°C.
Applications De Recherche Scientifique
[8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate has been extensively studied for its antipsychotic properties. It has been shown to be effective in reducing the positive symptoms of schizophrenia, such as hallucinations and delusions. It has also been used in the treatment of bipolar disorder, anxiety, and depression. In addition, [8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
Numéro CAS |
14734-77-1 |
|---|---|
Nom du produit |
[8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate |
Formule moléculaire |
C19H21ClN2O2S |
Poids moléculaire |
376.9 g/mol |
Nom IUPAC |
[8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate |
InChI |
InChI=1S/C19H21ClN2O2S/c1-13(23)24-15-6-7-16-19(12-15)25-18-8-5-14(20)11-17(18)22(16)10-4-9-21(2)3/h5-8,11-12H,4,9-10H2,1-3H3 |
Clé InChI |
MTEDZXKJHHWMEW-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC2=C(C=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCN(C)C |
SMILES canonique |
CC(=O)OC1=CC2=C(C=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCN(C)C |
Synonymes |
8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-3-ol acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



